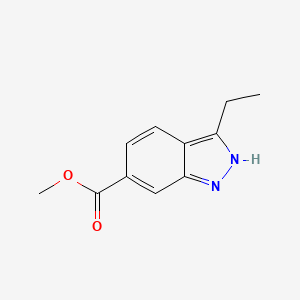
3-ethyl-1H-indazole-6-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1H-indazole-6-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of the ethyl and methoxycarbonyl groups in this compound can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-indazole-6-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1H-indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions that are activated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
3-ethyl-1H-indazole-6-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1H-indazole-6-carboxylic acid methyl ester depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the methoxycarbonyl group can enhance its binding affinity to certain targets, thereby influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-1H-indazole: Lacks the methoxycarbonyl group, which may result in different chemical and biological properties.
6-Methoxycarbonyl-1H-indazole: Lacks the ethyl group, which can affect its reactivity and interactions.
3-Methyl-6-(methoxycarbonyl)-1H-indazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-ethyl-1H-indazole-6-carboxylic acid methyl ester is unique due to the presence of both the ethyl and methoxycarbonyl groups. These groups can influence its chemical reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 3-ethyl-2H-indazole-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8-5-4-7(11(14)15-2)6-10(8)13-12-9/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
CSQGAIUWKCKTHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC(=CC2=NN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


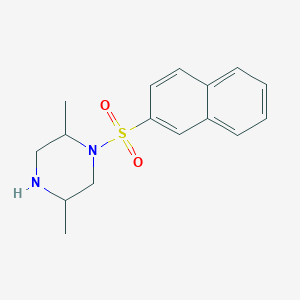

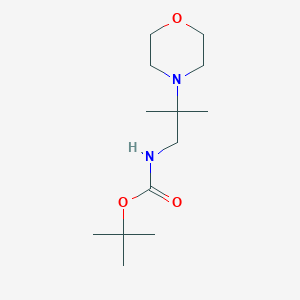


![1H-pyrido[2,3-c][1,2,6]thiadiazin-4-amine-2,2-dioxide](/img/structure/B8321772.png)
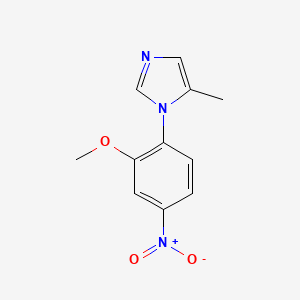

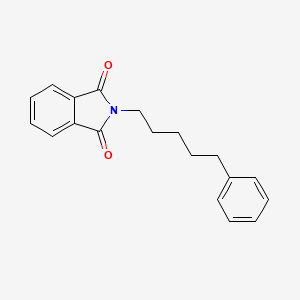


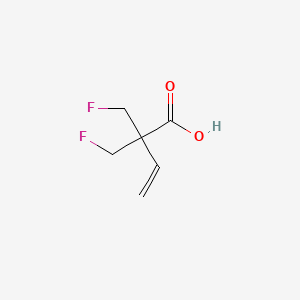
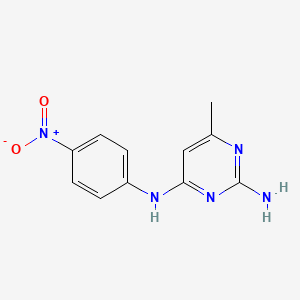
![Ethyl 1,6-diethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8321849.png)
